molecular formula C35H30N2O3 B15011765 17-(2-ethoxyphenyl)-1-{(E)-[(4-ethylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-(2-ethoxyphenyl)-1-{(E)-[(4-ethylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B15011765
M. Wt: 526.6 g/mol
InChI Key: RTEUEDCLLRKRJV-UHFFFAOYSA-N
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Description

The compound 17-(2-ETHOXYPHENYL)-1-{(E)-[(4-ETHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic molecule characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(2-ETHOXYPHENYL)-1-{(E)-[(4-ETHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the ethoxyphenyl and ethylphenyl precursors, followed by their condensation to form the imino-methyl intermediate. This intermediate then undergoes cyclization and further functionalization to yield the final pentacyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

17-(2-ETHOXYPHENYL)-1-{(E)-[(4-ETHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

17-(2-ETHOXYPHENYL)-1-{(E)-[(4-ETHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 17-(2-ETHOXYPHENYL)-1-{(E)-[(4-ETHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 17-{2-[hydroxy(oxido)amino]-4-methylphenyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
  • 17-[4-(Benzyloxy)phenyl]-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Uniqueness

The uniqueness of 17-(2-ETHOXYPHENYL)-1-{(E)-[(4-ETHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE lies in its specific ethoxyphenyl and ethylphenyl substituents, which confer distinct chemical and biological properties compared to similar compounds. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C35H30N2O3

Molecular Weight

526.6 g/mol

IUPAC Name

17-(2-ethoxyphenyl)-1-[(4-ethylphenyl)iminomethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C35H30N2O3/c1-3-22-17-19-23(20-18-22)36-21-35-26-13-7-5-11-24(26)30(25-12-6-8-14-27(25)35)31-32(35)34(39)37(33(31)38)28-15-9-10-16-29(28)40-4-2/h5-21,30-32H,3-4H2,1-2H3

InChI Key

RTEUEDCLLRKRJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=CC23C4C(C(C5=CC=CC=C52)C6=CC=CC=C36)C(=O)N(C4=O)C7=CC=CC=C7OCC

Origin of Product

United States

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